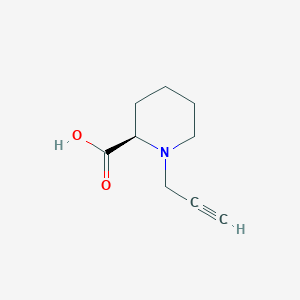
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a chiral piperidine derivative Piperidine is a six-membered heterocyclic amine, which is a significant building block in organic chemistry and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of alkyl dihalides and primary amines under microwave irradiation, which facilitates a cyclocondensation reaction in an alkaline aqueous medium . Another method involves the use of Grignard reagents with N-(tert-butylsulfinyl)-bromoimine to produce enantioenriched α-substituted piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions due to their efficiency and scalability. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can be scaled up smoothly, showcasing its utility in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, piperidine derivatives can inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with significant anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
(2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the prop-2-yn-1-yl group, which can impart distinct chemical and biological properties compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
(2R)-1-prop-2-ynylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12)/t8-/m1/s1 |
Clé InChI |
CHWCHFSOHNZGKJ-MRVPVSSYSA-N |
SMILES isomérique |
C#CCN1CCCC[C@@H]1C(=O)O |
SMILES canonique |
C#CCN1CCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


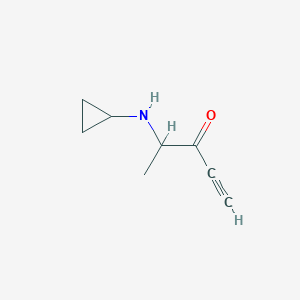
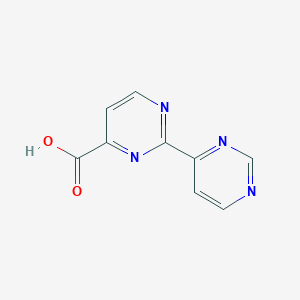
![2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13187396.png)
![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
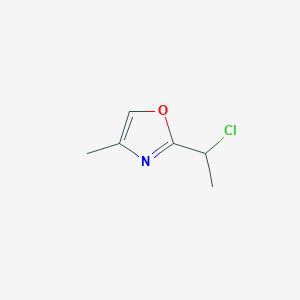
![(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13187405.png)
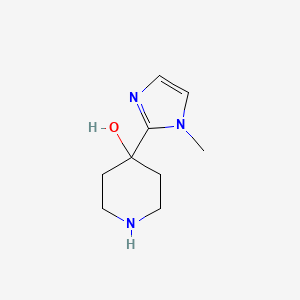
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
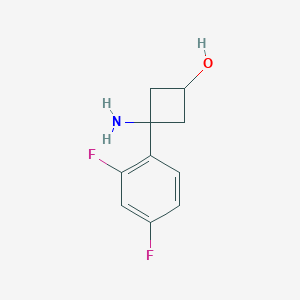
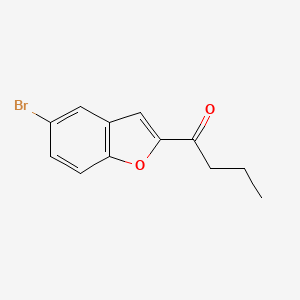
![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)

